7-Brom-2,4-Diaminochinazolin
Übersicht
Beschreibung
Es zeigt eine signifikante inhibitorische Aktivität mit IC50-Werten von 0,193 μM für DHFR, 0,138 μM für EGFR und 0,092 μM für HER2 . Diese Verbindung hat vielversprechende Ergebnisse bei der Induktion von Zellzyklusarrest und Apoptose in Krebszellen gezeigt, was sie zu einem wertvollen Kandidaten für die Krebsforschung macht .
Herstellungsmethoden
Die Synthese von DHFR-IN-3 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die Syntheserouten beinhalten typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden für DHFR-IN-3 würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
DHFR-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of DHFR, EGFR, and HER2, providing insights into the design of new inhibitors with improved efficacy.
Biology: It is used to investigate the biological pathways and molecular mechanisms involved in cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that overexpress EGFR and HER2.
Industry: It can be used in the development of new anticancer drugs and as a reference compound in drug discovery and development
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with a variety of proteins or enzymes within the cell.
Mode of Action
It is known to be an active biochemical , indicating that it may interact with its targets to induce biochemical changes within the cell.
Biochemical Pathways
Given its use in proteomics research , it is likely that it may influence a variety of pathways depending on the specific proteins or enzymes it interacts with.
Pharmacokinetics
It is known that the compound has a molecular weight of 23907 , which may influence its bioavailability and distribution within the body.
Result of Action
It is known to be an active biochemical , suggesting that it may induce changes at the molecular and cellular levels.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions may affect its stability.
Biochemische Analyse
Biochemical Properties
It is known that 2,4-diaminoquinazoline derivatives can interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity.
Cellular Effects
Related 2,4-diaminoquinazoline derivatives have been shown to have significant effects on cellular processes . For instance, some 2,4-diaminoquinazoline derivatives have been found to inhibit viral replication, suggesting potential antiviral properties .
Molecular Mechanism
It is known that 2,4-diaminoquinazoline derivatives can interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Related 2,4-diaminoquinazoline derivatives have been studied for their effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 7-Bromo-2,4-diaminoquinazoline at different dosages in animal models have not been reported in the literature. Related 2,4-diaminoquinazoline derivatives have been studied in animal models .
Metabolic Pathways
2,4-diaminoquinazoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Related 2,4-diaminoquinazoline derivatives have been studied for their transport and distribution .
Subcellular Localization
Related 2,4-diaminoquinazoline derivatives have been studied for their subcellular localization .
Vorbereitungsmethoden
The synthesis of DHFR-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for DHFR-IN-3 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
DHFR-IN-3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
DHFR-IN-3 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von DHFR, EGFR und HER2 zu untersuchen, und liefert Einblicke in die Entwicklung neuer Inhibitoren mit verbesserter Wirksamkeit.
Biologie: Es wird verwendet, um die biologischen Pfade und molekularen Mechanismen zu untersuchen, die an der Zellzyklusregulation und Apoptose beteiligt sind.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs, insbesondere bei solchen, die EGFR und HER2 überexprimieren.
Industrie: Es kann bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung bei der Medikamentenfindung und -entwicklung verwendet werden
Wirkmechanismus
DHFR-IN-3 übt seine Wirkung aus, indem es die Aktivität von DHFR, EGFR und HER2 hemmt. Die Hemmung von DHFR stört die Synthese von Tetrahydrofolat, einem wichtigen Kofaktor bei der Synthese von Nukleotiden, was zu einer beeinträchtigten DNA-Synthese und Zellproliferation führt. Die Hemmung von EGFR und HER2 stört die Signalwege, die an Zellwachstum und -überleben beteiligt sind, was zu Zellzyklusarrest und Apoptose führt .
Vergleich Mit ähnlichen Verbindungen
DHFR-IN-3 ist einzigartig in seiner Fähigkeit, gleichzeitig DHFR, EGFR und HER2 zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels zwischen diesen Zielen macht. Ähnliche Verbindungen umfassen:
Methotrexat: Ein klassischer DHFR-Inhibitor, der in der Krebstherapie eingesetzt wird.
Gefitinib: Ein EGFR-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.
Trastuzumab: Ein HER2-Inhibitor, der zur Behandlung von HER2-positivem Brustkrebs eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet DHFR-IN-3 den Vorteil, dass es gleichzeitig mehrere Pfade angreift, was die therapeutische Wirksamkeit verbessern und die Wahrscheinlichkeit der Entwicklung von Resistenzen verringern kann .
Biologische Aktivität
7-Bromo-2,4-diaminoquinazoline is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
7-Bromo-2,4-diaminoquinazoline has the molecular formula C8H7BrN4 and is characterized by a quinazoline ring structure with two amino groups at the 2 and 4 positions, and a bromine atom at the 7 position. This unique arrangement contributes to its interaction with various biological targets, enhancing its potential as an enzyme inhibitor and antimicrobial agent.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily through its ability to interact with key enzymes and receptors involved in critical cellular processes. Notable activities include:
- Inhibition of Dihydrofolate Reductase (DHFR) : It has demonstrated significant inhibitory activity against DHFR with an IC50 value of 0.193 μM.
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : The compound shows an IC50 value of 0.138 μM against EGFR, indicating its potential role in cancer therapies targeting this pathway.
- Inhibition of HER2 : With an IC50 value of 0.092 μM for HER2, it suggests that 7-Bromo-2,4-diaminoquinazoline may be effective in treating cancers that overexpress this receptor.
The mechanisms through which 7-Bromo-2,4-diaminoquinazoline exerts its biological effects include:
- Enzyme Interaction : The compound interacts with enzymes such as DHFR and EGFR, disrupting their normal functions and leading to altered cellular signaling pathways .
- Cell Cycle Regulation : It influences key pathways involved in cell cycle regulation and apoptosis, making it a candidate for cancer treatment.
- Antimicrobial Activity : The compound has shown potency against various pathogens, including Trypanosoma brucei, Plasmodium falciparum, and Candida albicans, suggesting its utility in treating infectious diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 7-Bromo-2,4-diaminoquinazoline in various experimental settings:
- Anticancer Activity : A study demonstrated that derivatives of 2,4-diaminoquinazoline exhibited significant cytotoxic effects against cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
- Trypanosomiasis Treatment : Research indicated that analogs of 7-Bromo-2,4-diaminoquinazoline showed up to a 60-fold increase in potency against Trypanosoma brucei compared to parent compounds, highlighting its potential as an antitrypanosomal agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the quinazoline core could enhance potency and selectivity against various targets while improving safety profiles .
Comparative Analysis
The following table summarizes key characteristics and activities of 7-Bromo-2,4-diaminoquinazoline compared to related compounds:
Compound Name | Molecular Formula | IC50 (DHFR) | IC50 (EGFR) | IC50 (HER2) |
---|---|---|---|---|
7-Bromo-2,4-diaminoquinazoline | C8H7BrN4 | 0.193 μM | 0.138 μM | 0.092 μM |
2-Amino-3-bromoquinazolin-4-one | C8H6BrN3O | Not reported | Not reported | Not reported |
7-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | Not reported | Not reported | Not reported |
Future Directions
The diverse biological activities of 7-Bromo-2,4-diaminoquinazoline suggest several avenues for future research:
- Therapeutic Development : Continued exploration into its efficacy as an anticancer agent could lead to new treatment options for tumors overexpressing EGFR and HER2.
- Infectious Disease Research : Given its activity against various pathogens, further studies could evaluate its potential as a treatment for diseases like malaria or trypanosomiasis.
- Mechanistic Studies : Understanding the detailed molecular mechanisms behind its interactions with target enzymes will aid in optimizing its structure for enhanced activity.
Eigenschaften
IUPAC Name |
7-bromoquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBLOIRVSSESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160236 | |
Record name | 2,4-Quinazolinediamine, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137553-43-6 | |
Record name | 2,4-Quinazolinediamine, 7-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137553436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.